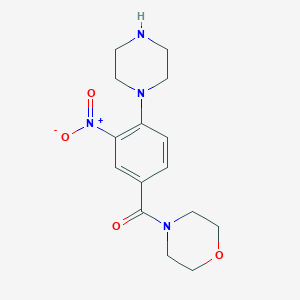

4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine

Description

Properties

IUPAC Name |

morpholin-4-yl-(3-nitro-4-piperazin-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c20-15(18-7-9-23-10-8-18)12-1-2-13(14(11-12)19(21)22)17-5-3-16-4-6-17/h1-2,11,16H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQKRKODRQRDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine typically involves the following steps:

Nitration: The starting material, 4-piperazin-1-ylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

Activation: The nitro group is then activated to form a reactive intermediate.

Morpholine Coupling: The activated intermediate is coupled with morpholine to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The piperazine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives and nitrate esters.

Reduction: Amines and amides.

Substitution: Substituted piperazines and morpholines.

Scientific Research Applications

The search results provide information on piperazine and morpholine derivatives, including their synthesis, pharmaceutical applications, and use as key intermediates in drug development. However, none of the search results focus specifically on the applications of "4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine." Nevertheless, the results offer valuable context regarding the general uses of piperazine and morpholine compounds, which can be helpful in understanding potential applications of the target compound.

Piperazine and Morpholine Derivatives: General Applications

- Pharmaceutical Applications Piperazine and morpholine analogs have a wide range of biological activities, making them useful in medicinal chemistry . They are found in drugs with anticancer, antifungal, antibacterial, antimalarial, and antipsychotic properties, as well as HIV protease inhibitors and antidepressants . Many beneficial compounds include piperazine derivatives in their molecular structures, particularly those with substitutions on the nitrogen atoms .

- Key Intermediate in Drug Synthesis 4-(4-aminophenyl)morpholin-3-one is a key intermediate in the synthesis of rivaroxaban, an anticoagulant medication . An efficient preparation of this intermediate is economically important for the industrial-scale production of rivaroxaban .

- Molecular Targeted Therapy Benzenesulfonyl piperazine and benzoyl piperazine compounds have potential uses in treating tumors and cancer . These compounds can activate procaspase-3, which induces apoptosis in cancer cells .

- Antimicrobial Activity Norfloxacin derivatives, which contain a piperazine moiety, have shown antimicrobial activity against plant pathogenic bacteria and fungi . Some compounds have demonstrated better antibacterial activity compared to agricultural streptomycin sulfate against certain bacteria .

Mechanism of Action

The mechanism by which 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity, affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Core Aromatic Systems: The target compound and UNC10201652 both incorporate benzene-derived cores, but UNC10201652 has a fused triazino-thieno-isoquinoline system, which increases steric bulk and complexity . In contrast, 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine features an electron-deficient benzothiadiazole ring, likely altering redox properties compared to nitrobenzoyl derivatives .

- Nitro Group Positioning : The nitro group in this compound is on a benzene ring, while in 4-(6-Nitro-3-pyridyl)morpholine, it resides on a pyridine ring. This difference impacts electron distribution; pyridine’s inherent electron-withdrawing nature may amplify the nitro group’s effects on reactivity .

- Halogen vs.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

*Note: Values estimated based on structural features and analogous compounds.

Key Observations :

- Solubility : The target compound’s morpholine and piperazine groups enhance solubility in polar solvents, whereas UNC10201652’s fused aromatic system reduces solubility . The pyridine-based nitro compound may exhibit higher aqueous solubility due to smaller size and polar nitro group .

- Stability : UNC10201652’s rigid fused-ring system likely confers thermal stability, while the nitro group in the target compound may render it sensitive to reductive or acidic conditions .

Biological Activity

4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 524034-47-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine and morpholine, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound against various Gram-positive and Gram-negative bacteria, showing promising inhibitory effects with varying degrees of effectiveness depending on the bacterial strain tested .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

In silico studies have indicated that piperazine derivatives can exhibit anticancer properties. Specifically, compounds like this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a recent study reported that similar compounds showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| PC-3 | 8 |

| MGC-803 | 10 |

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial properties against a range of pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Study on Anticancer Properties

Another significant investigation focused on the anticancer effects of related piperazine derivatives. The study utilized molecular docking to assess binding affinities to estrogen receptors, revealing that certain modifications to the piperazine ring could enhance cytotoxicity against cancer cells .

Research Findings

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Studies : Confirmed broad-spectrum activity against multiple bacterial strains.

- Cytotoxicity Evaluations : Demonstrated potential as an anticancer agent in vitro with promising IC50 values.

- Mechanistic Insights : Identified enzyme inhibition and receptor modulation as key mechanisms underlying its biological effects.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of nitro-substituted benzoyl intermediates with morpholine and piperazine derivatives. Key steps include:

- Intermediate preparation : Nitrobenzoyl chloride is reacted with piperazine under basic conditions (e.g., KCO) to form 3-nitro-4-piperazin-1-ylbenzoyl chloride.

- Morpholine coupling : The intermediate is then coupled with morpholine using a solvent like dichloromethane (DCM) and a catalyst such as triethylamine.

- Yield optimization : Yields (46–90%) depend on temperature control, stoichiometric ratios, and purification methods (e.g., crystallization vs. column chromatography) .

Q. How can researchers validate the structural purity of this compound?

Methodological Answer: Structural validation requires a combination of analytical techniques:

- H/C NMR : Confirm proton and carbon environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 375.1425 for CHNO) .

- HPLC : Assess purity (>98% for biological assays) using reverse-phase C18 columns .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in further functionalization?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. This can be leveraged for:

- Reduction : Catalytic hydrogenation (H, Pd/C) converts nitro to amine, enabling conjugation with fluorescent probes .

- Nucleophilic aromatic substitution : Replacement with thiols or amines under basic conditions (e.g., NaH/DMF) .

Contradiction Note : Nitro groups may sterically hinder reactions in crowded aromatic systems, requiring optimized leaving groups or elevated temperatures .

Q. What computational strategies are effective in predicting the biological activity of derivatives?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., kinases or GPCRs). The morpholine oxygen and nitro group often form hydrogen bonds with active sites .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values from enzymatic assays .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing morpholine vs. piperazine protons) .

- Isotopic labeling : Use N-labeled piperazine to confirm nitrogen connectivity via HMBC .

- X-ray crystallography : Obtain single-crystal structures to unambiguously assign bond geometries (e.g., CCDC deposition for nitro-morpholine derivatives) .

Q. What strategies mitigate instability of the nitro group under biological assay conditions?

Methodological Answer:

Q. How do steric effects of the morpholine ring impact pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.